molecular formula C7H15ClN2O B12275715 (R)-2-amino-1-(pyrrolidin-1-yl)propan-1-one HCl CAS No. 1415969-04-8

(R)-2-amino-1-(pyrrolidin-1-yl)propan-1-one HCl

Cat. No.: B12275715
CAS No.: 1415969-04-8
M. Wt: 178.66 g/mol
InChI Key: VVNNTHQEKBSDAG-FYZOBXCZSA-N
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Description

1-Propanone, 2-amino-1-(1-pyrrolidinyl)-, hydrochloride (1:1), (2R)- is a chemical compound with the molecular formula C7H14N2O·HCl It is a derivative of propanone, featuring an amino group and a pyrrolidinyl group

Preparation Methods

The synthesis of 1-Propanone, 2-amino-1-(1-pyrrolidinyl)-, hydrochloride (1:1), (2R)- can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-1-propanone with pyrrolidine under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

1-Propanone, 2-amino-1-(1-pyrrolidinyl)-, hydrochloride (1:1), (2R)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents for these reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 may yield carboxylic acids, while reduction with NaBH4 may produce alcohols.

Scientific Research Applications

1-Propanone, 2-amino-1-(1-pyrrolidinyl)-, hydrochloride (1:1), (2R)- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Propanone, 2-amino-1-(1-pyrrolidinyl)-, hydrochloride (1:1), (2R)- involves its interaction with molecular targets such as enzymes and receptors. The amino and pyrrolidinyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-Propanone, 2-amino-1-(1-pyrrolidinyl)-, hydrochloride (1:1), (2R)- can be compared with other similar compounds, such as:

    2-Amino-1-(1-pyrrolidinyl)-1-propanone: This compound lacks the hydrochloride salt form but shares similar structural features.

    1-Propanone, 2-amino-1-(1-pyrrolidinyl)-: Another related compound with slight variations in its chemical structure.

The uniqueness of 1-Propanone, 2-amino-1-(1-pyrrolidinyl)-, hydrochloride (1:1), (2R)- lies in its specific combination of functional groups and its hydrochloride salt form, which may enhance its solubility and stability in certain applications.

Properties

CAS No.

1415969-04-8

Molecular Formula

C7H15ClN2O

Molecular Weight

178.66 g/mol

IUPAC Name

(2R)-2-amino-1-pyrrolidin-1-ylpropan-1-one;hydrochloride

InChI

InChI=1S/C7H14N2O.ClH/c1-6(8)7(10)9-4-2-3-5-9;/h6H,2-5,8H2,1H3;1H/t6-;/m1./s1

InChI Key

VVNNTHQEKBSDAG-FYZOBXCZSA-N

Isomeric SMILES

C[C@H](C(=O)N1CCCC1)N.Cl

Canonical SMILES

CC(C(=O)N1CCCC1)N.Cl

Origin of Product

United States

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